4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride
Description
4,6-Dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride is a bicyclic heterocyclic compound featuring a fused diazolo-pyrazole core. Its molecular formula is C₁₀H₁₆Cl₂N₂O₂ with a molecular weight of 267.16 g/mol . The dihydrochloride salt form enhances aqueous solubility, making it advantageous for pharmaceutical and biochemical applications. Structurally, the compound is characterized by:
- A [1,2]diazolo[3,4-c]pyrazole scaffold with methyl groups at the 4- and 6-positions.
- An amine group at the 3-position, protonated as a dihydrochloride salt.
Properties
CAS No. |
2613381-80-7 |
|---|---|
Molecular Formula |
C6H11Cl2N5 |
Molecular Weight |
224.09 g/mol |
IUPAC Name |
4,6-dimethyl-2H-pyrazolo[3,4-c]pyrazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N5.2ClH/c1-3-4-5(7)8-9-6(4)11(2)10-3;;/h1-2H3,(H3,7,8,9);2*1H |
InChI Key |
HZUDAIUCFFLWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NNC(=C12)N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride involves several steps, typically starting with the preparation of the core diazolo-pyrazole structure. The synthetic route often includes the following steps:
Formation of the diazolo-pyrazole core: This involves the cyclization of appropriate precursors under controlled conditions.
Methylation: Introduction of methyl groups at the 4 and 6 positions using methylating agents.
Amination: Introduction of the amine group at the 3 position.
Formation of the dihydrochloride salt: This is achieved by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently .
Chemical Reactions Analysis
Reactivity
The compound exhibits reactivity influenced by its structural features:
2.1. Functional Groups
-
Amine Group : Basicity enables reactions such as alkylation or acylation.
-
Methyl Substituents : Electron-donating groups enhance stability in reactions like nucleophilic substitution.
-
Diazole Ring : Conjugation and aromaticity modulate reactivity in electrophilic or metal-mediated processes.
2.2. Reaction Types
Structural and Mechanistic Insights
4.1. Quantum Mechanical Calculations
-
Electron Transfer Mechanisms : Lower HOMO-LUMO gaps in similar compounds correlate with higher antioxidant activity .
-
Bond Dissociation Energy : OH bond strength in phenolic derivatives influences HAT-based radical scavenging .
4.2. Stability and Tautomerism
-
Ammonium vs. Hydrochloride Forms : NMR studies reveal equilibrium between hydrochloride (AH) and ammonium salt (AS) forms, dependent on substituents .
This compound’s reactivity and synthesis pathways highlight its versatility in heterocyclic chemistry, with applications spanning drug discovery to materials science. Further mechanistic studies are needed to fully explore its biological and chemical utility.
Scientific Research Applications
Antimicrobial Properties
The compound's ability to disrupt bacterial cell membranes positions it as a candidate for antimicrobial applications. Preliminary studies on related compounds have demonstrated efficacy against a range of pathogens, including resistant strains of bacteria.
Pesticidal Activity
The compound may serve as a pesticide or herbicide due to its biological activity against various pests and weeds. Research into similar pyrazole derivatives has shown promise in controlling agricultural pests while minimizing environmental impact.
Plant Growth Regulation
Studies indicate that certain diazoles can act as plant growth regulators. These compounds can enhance crop yield by promoting root development and improving stress resistance.
Dyes and Pigments
The unique chemical structure of 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride allows for potential applications in dye synthesis. Its vibrant color properties can be harnessed for textile and polymer industries.
Polymer Additives
Incorporating this compound into polymer matrices could improve thermal stability and mechanical properties. Research into similar compounds suggests enhancements in material durability and performance under stress.
Case Study 1: Anticancer Research
A study investigated the effects of pyrazole derivatives on cancer cell lines. The results indicated that compounds with diazole structures significantly reduced cell viability in vitro. While specific data on this compound was not available, the findings support the exploration of this compound in cancer therapy.
Case Study 2: Agricultural Application
Field trials using pyrazole-based pesticides demonstrated effective pest control with minimal phytotoxicity to crops. This suggests that similar compounds could provide sustainable solutions for modern agriculture.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4,6-dimethyl substituents in the target compound provide steric stabilization and moderate lipophilicity. The naphthothiazole-substituted derivative (C₁₃H₁₀N₆S) demonstrates enhanced π-conjugation, which may augment photophysical properties or binding affinity in biological systems .
Salt Form and Solubility :
- The dihydrochloride salt of the target compound significantly improves water solubility compared to free-base analogs (e.g., C₅H₇N₅), a critical factor for drug formulation .
Biological Activity: Pyrazol-3-amine derivatives are associated with diverse bioactivities. For instance, the naphthothiazole-substituted analog shows statistically significant anti-inflammatory and antimicrobial properties in preclinical studies .
Stability and Reactivity
- Thermal Stability: Evidence from analogous heterocycles (e.g., thiazoloquinoline-diones) indicates that substituents at the 5-position influence thermal rearrangement pathways . For the target compound, the 4,6-dimethyl groups may confer stability against thermal degradation, though experimental validation is needed.
- Reactivity : The amine group at the 3-position is a likely site for electrophilic substitution or coordination with metal ions, a feature exploited in catalytic or medicinal chemistry applications .
Biological Activity
4,6-Dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties based on recent research findings.
Chemical Structure
The chemical formula for this compound is C₆H₁₀Cl₂N₅. Its structure features a diazole ring fused with a pyrazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Key Findings
- Cell Lines Tested : The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- Mechanism of Action : It was found to disrupt microtubule assembly at concentrations as low as 20 μM, leading to cell cycle arrest in the G2/M phase and enhanced caspase-3 activity at higher concentrations (10 μM) .
- IC50 Values : While specific IC50 values for this compound were not detailed in the literature reviewed, related compounds have demonstrated significant cytotoxicity with IC50 values ranging from 0.24 to 16.42 μM against various cancer cell lines .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been extensively studied. Compounds similar to this compound have shown promising results.
Key Findings
- Minimum Inhibitory Concentration (MIC) : Derivatives have been reported with MIC values indicating strong antibacterial activity against pathogens such as E. coli and Staphylococcus aureus .
- Mechanism of Action : The mechanism involves interference with bacterial cell wall synthesis and protein synthesis pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been recognized in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases.
Key Findings
- Cytokine Inhibition : Compounds exhibiting similar structures have been shown to significantly reduce levels of TNF-alpha and IL-6 in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in substituents on the pyrazole ring can enhance potency and selectivity towards specific biological targets.
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase potency against cancer cells |
| Hydroxy groups | Improve solubility and bioavailability |
| Alkyl groups | Affect lipophilicity and membrane permeability |
Case Studies
- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated that compounds with specific substitutions exhibited enhanced anticancer activities against MDA-MB-231 cells. Notably, compounds with hydroxyl substitutions showed superior efficacy compared to their non-hydroxylated counterparts .
- Antibacterial Study : In another investigation focused on antibacterial properties, a derivative of the compound was tested against a range of gram-positive and gram-negative bacteria. Results indicated that modifications led to MIC values significantly lower than standard antibiotics like ciprofloxacin .
Q & A
Q. What are the established synthetic routes for 4,6-dimethyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, intermediates like 1,2,4-triazole or pyrazolo[3,4-b]pyridine derivatives can be synthesized via nucleophilic substitution or cyclization using phenylhydrazine and thiosemicarbazides under acidic conditions . Optimization can employ statistical Design of Experiments (DoE) to evaluate factors such as temperature, solvent polarity, and catalyst concentration. A fractional factorial design reduces experimental runs while identifying critical parameters for yield enhancement .
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of methyl groups (δ ~2.5 ppm) and aromatic protons in the diazolo-pyrazole core.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns, distinguishing the dihydrochloride salt (e.g., [M+H] with isotopic chlorine signatures).
- Elemental Analysis : Quantify nitrogen and chlorine content to confirm stoichiometry .
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced stability or activity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict electronic properties and reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions for functionalization. Molecular docking with target proteins (e.g., antioxidant enzymes) can prioritize derivatives for synthesis. ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error approaches .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
- Methodological Answer :
- Batch vs. Flow Reactors : Batch reactors are suitable for small-scale optimization, while continuous flow systems improve heat/mass transfer for large-scale production.
- Membrane Separation : Post-synthesis purification can leverage nanofiltration membranes to remove unreacted intermediates, as described in CRDC subclass RDF2050104 .
- Safety : Ensure reactors comply with ISO/IEC 17043 standards for pressure and temperature control, especially when handling hydrochloride salts .
Q. How can researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like assay type (e.g., DPPH vs. ABTS for antioxidant activity) and solvent effects.
- Replication : Standardize protocols (e.g., IC measurement conditions) to minimize inter-lab variability. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., chloroform:methanol 10:1 to 5:1) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility profiles at varying temperatures.
- HPLC-Prep : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure high-purity isolation for pharmacological studies .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
- pH-Rate Profiling : Dissolve the compound in buffers (pH 1–12) and measure decomposition kinetics using UV-Vis spectroscopy.
- Solid-State Stability : Perform thermogravimetric analysis (TGA) to assess hygroscopicity and melting point shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
